N-(3-Dimethylaminopropyl)maleamidic acid
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Overview
Description
N-(3-Dimethylaminopropyl)maleamidic acid is a chemical compound with the molecular formula C9H16N2O3 It contains a maleimide group, which is known for its reactivity, particularly in Michael addition reactions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Dimethylaminopropyl)maleamidic acid typically involves the reaction of maleic anhydride with N,N-dimethyl-1,3-propanediamine. The reaction proceeds through the formation of an intermediate maleamic acid, which is then cyclized to form the maleimide derivative. The reaction conditions often include the use of solvents such as toluene and catalysts to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of ionic liquids as solvents has been explored to enhance thermal stability and reduce volatility during the synthesis .
Chemical Reactions Analysis
Types of Reactions: N-(3-Dimethylaminopropyl)maleamidic acid undergoes various chemical reactions, including:
Michael Addition: The maleimide group readily participates in Michael addition reactions with nucleophiles such as thiols and amines.
Common Reagents and Conditions:
EDC and NHS: These reagents are commonly used to activate carboxyl groups for amide bond formation.
Solvents: Toluene and other organic solvents are often used to dissolve the reactants and facilitate the reactions.
Major Products:
Michael Adducts: Products formed from the addition of nucleophiles to the maleimide group.
Amides: Formed from the reaction with carboxylic acids.
Scientific Research Applications
N-(3-Dimethylaminopropyl)maleamidic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Employed in bioconjugation techniques to link biomolecules such as peptides and proteins.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mechanism of Action
The mechanism of action of N-(3-Dimethylaminopropyl)maleamidic acid involves its reactivity with nucleophiles. The maleimide group acts as an electrophile, allowing the compound to form covalent bonds with nucleophilic groups such as thiols and amines. This reactivity is exploited in bioconjugation and polymerization reactions .
Comparison with Similar Compounds
N-(3-Dimethylaminopropyl)methacrylamide: Shares the dimethylaminopropyl group but has a methacrylamide moiety instead of a maleimide.
N-(3-Dimethylaminopropyl)acrylamide: Similar structure but with an acrylamide group.
Uniqueness: N-(3-Dimethylaminopropyl)maleamidic acid is unique due to its maleimide group, which provides distinct reactivity compared to methacrylamide and acrylamide derivatives. This makes it particularly useful in applications requiring specific conjugation and polymerization properties .
Properties
Molecular Formula |
C9H16N2O3 |
---|---|
Molecular Weight |
200.23 g/mol |
IUPAC Name |
4-[3-(dimethylamino)propylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H16N2O3/c1-11(2)7-3-6-10-8(12)4-5-9(13)14/h4-5H,3,6-7H2,1-2H3,(H,10,12)(H,13,14) |
InChI Key |
GASINNLSWMXFFX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCCNC(=O)C=CC(=O)O |
Origin of Product |
United States |
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